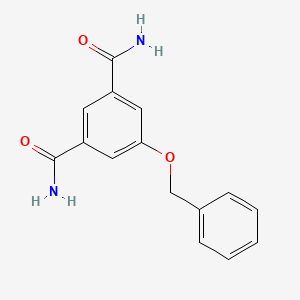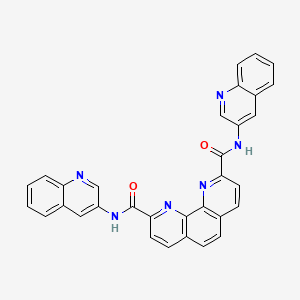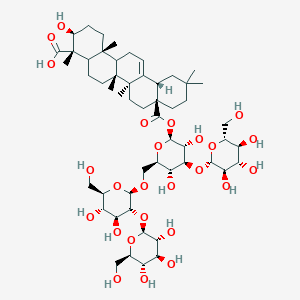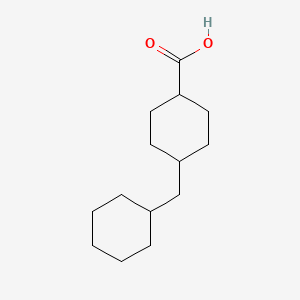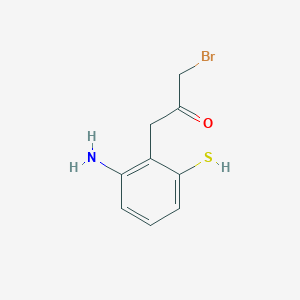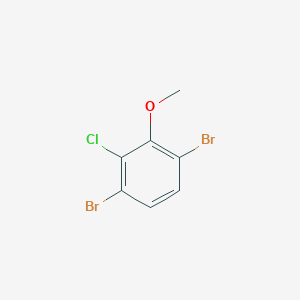
1,4-Dibromo-2-chloro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-chloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, substituted with two bromine atoms, one chlorine atom, and one methoxy group
Métodos De Preparación
The synthesis of 1,4-Dibromo-2-chloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-chloro-3-methoxybenzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride.
Industrial production methods may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,4-Dibromo-2-chloro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of dehalogenated products.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex aromatic compounds.
Common reagents used in these reactions include butyllithium, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-chloro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 1,4-Dibromo-2-chloro-3-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,4-Dibromo-2-chloro-3-methoxybenzene can be compared with other similar compounds such as:
1,4-Dibromo-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.
2,5-Dibromoanisole: Similar structure but different substitution pattern, affecting its chemical properties and uses.
1,4-Dibromo-2-chlorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
174913-42-9 |
|---|---|
Fórmula molecular |
C7H5Br2ClO |
Peso molecular |
300.37 g/mol |
Nombre IUPAC |
1,4-dibromo-2-chloro-3-methoxybenzene |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
Clave InChI |
VOVDZRSYJXLQDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






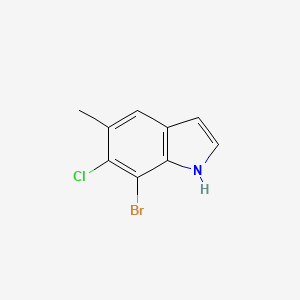
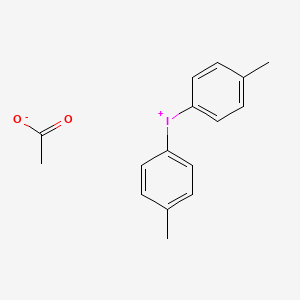
![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)
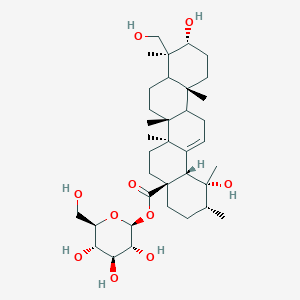
![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
